Diazodimedone
Overview
Description
Diazodimedone, also known as 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione, is a diazo compound with the molecular formula C8H10N2O2. It is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexanedione ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazodimedone can be synthesized through diazo transfer reactions involving 1,3-dicarbonyl compounds and tosyl azide. The reaction typically involves the use of tosyl azide as the diazo transfer reagent, followed by chromatographic purification on silica gel or alumina . Another method involves the decomposition of diazomethane in the presence of diketones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazo transfer reactions with appropriate safety measures due to the potential hazards associated with diazo compounds .
Chemical Reactions Analysis
Types of Reactions: Diazodimedone undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions with thioketones, leading to the formation of thiocarbonyl ylides and subsequent 1,3-oxathioles.
Carbene Insertion Reactions: The decomposition of this compound in the presence of rhodium(II) acetate generates diketocarbene, which can insert into C-H bonds of aromatic compounds.
Common Reagents and Conditions:
Rhodium(II) Acetate: Used as a catalyst for carbene generation and insertion reactions.
Thioketones: React with this compound in cycloaddition reactions to form heterocyclic compounds.
Major Products Formed:
1,3-Oxathioles: Formed from the cycloaddition of this compound with thioketones.
Phenylcyclohexanedione Derivatives: Formed from the insertion of diketocarbene into aromatic compounds.
Scientific Research Applications
Diazodimedone has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Medicinal Chemistry: this compound derivatives are explored for their potential biological activities and therapeutic applications.
Material Science: The compound is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of diazodimedone involves the generation of reactive intermediates such as carbenes and ylides. These intermediates can undergo various transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Diazodimedone can be compared with other diazodicarbonyl compounds such as diazoacetylacetone and dimethyl diazomalonate. While all these compounds share the diazo group and dicarbonyl structure, this compound is unique in its reactivity and the types of products it forms . For example:
Diazoacetylacetone: More reactive in cycloaddition reactions compared to this compound.
Dimethyl Diazomalonate: Undergoes competitive 1,3-electrocyclization to form thiiranes and alkenes.
Conclusion
This compound is a versatile and reactive compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to form diverse products make it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
Record name | Diazodimedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-68-7 | |
Record name | Diazodimedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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